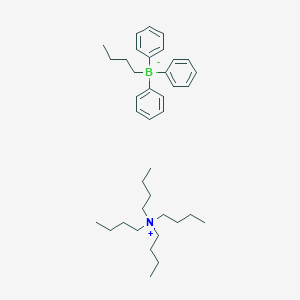![molecular formula C16H15N5 B221041 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B221041.png)
2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains nitrogen, carbon, and hydrogen atoms. It has a molecular formula of C16H15N5 and a molecular weight of 277.32 g/mol.
Mechanism of Action
The mechanism of action of 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile involves its ability to inhibit the activity of protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell cycle progression, cell differentiation, and apoptosis. By inhibiting the activity of these enzymes, 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile can disrupt the signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile can induce apoptosis and inhibit the proliferation of cancer cells. It has also been found to have neuroprotective effects, with studies indicating that it can inhibit the activity of certain enzymes involved in the pathogenesis of neurodegenerative diseases. Furthermore, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile in lab experiments include its high potency and selectivity against protein kinases, its potential applications in various fields of scientific research, and its ability to induce apoptosis and inhibit the proliferation of cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile. One potential direction is to investigate its potential applications in the treatment of other diseases, such as cardiovascular diseases and autoimmune diseases. Another direction is to explore its potential as a therapeutic agent for drug-resistant cancers. Furthermore, future studies could focus on the optimization of the synthesis method for this compound to improve its yield and purity. Overall, the research on 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile has significant potential for advancing our understanding of the mechanisms involved in various diseases and developing new therapeutic agents for their treatment.
Synthesis Methods
The synthesis of 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile involves the reaction between 2,3-dichloroquinoxaline and cyclopentylamine in the presence of a palladium catalyst. The reaction is carried out under high temperature and pressure conditions to yield the desired product. This method of synthesis has been reported to have a high yield and purity of the product.
Scientific Research Applications
2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile has been found to have potential applications in various fields of scientific research. It has been reported to exhibit potent inhibitory activity against several protein kinases, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3 (GSK-3), and mitogen-activated protein kinase (MAPK). This compound has also been shown to have anticancer properties, with studies indicating that it can induce apoptosis and inhibit the proliferation of cancer cells. Furthermore, 2-Amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile has been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit the activity of certain enzymes involved in the pathogenesis of these diseases.
properties
Molecular Formula |
C16H15N5 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-amino-1-cyclopentylpyrrolo[3,2-b]quinoxaline-3-carbonitrile |
InChI |
InChI=1S/C16H15N5/c17-9-11-14-16(20-13-8-4-3-7-12(13)19-14)21(15(11)18)10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,18H2 |
InChI Key |
LNAYOBFHPKEKKV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Canonical SMILES |
C1CCC(C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)

![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)

![(9E,12E)-2-Ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadeca-9,12-dien-4-one](/img/structure/B220991.png)
![Ethyl {1-[1-(hydroxymethyl)propyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonylcarbamate](/img/structure/B221002.png)



![(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B221038.png)

![7-Hydroxy-1,3-dimethyl-6-phenyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B221059.png)
![2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B221060.png)